5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid
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Overview
Description
5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique thiazolo[3,2-a]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazolo[3,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the thiazolo[3,2-a]pyridine core .
Scientific Research Applications
5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Thiazolo[3,2-a]pyridines: These compounds have a similar thiazolo[3,2-a]pyridine core but may have different substituents at various positions.
Uniqueness
5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of scientific research applications make it a valuable compound in various fields .
Properties
CAS No. |
1367966-24-2 |
---|---|
Molecular Formula |
C8H7NO3S |
Molecular Weight |
197.2 |
Purity |
95 |
Origin of Product |
United States |
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